Ortho-Methoxy Directs 6-Substituted Indole Formation via Nucleophilic Displacement in Fischer Synthesis
In Fischer indole synthesis using HCl/EtOH, ethyl pyruvate 2-methoxyphenylhydrazone (derived from the target compound) undergoes abnormal cyclization to yield ethyl 6-chloroindole-2-carboxylate as the main product. This occurs via substitution of the ortho-methoxy group with chloride from the reaction medium. In contrast, the corresponding 4-methoxyphenylhydrazone yields only the normal indole product without methoxy displacement [1].
| Evidence Dimension | Major indole product formed in Fischer synthesis with HCl/EtOH |
|---|---|
| Target Compound Data | Ethyl 6-chloroindole-2-carboxylate (abnormal product) |
| Comparator Or Baseline | Ethyl pyruvate 4-methoxyphenylhydrazone yields normal indole product |
| Quantified Difference | Qualitative difference in product identity (6-substituted vs. normal indole) |
| Conditions | HCl/EtOH medium, Fischer indole cyclization conditions |
Why This Matters
This orthogonal reactivity enables access to 6-substituted indoles that cannot be synthesized directly from 3- or 4-methoxy isomers, expanding accessible chemical space in medicinal chemistry programs targeting this scaffold.
- [1] Murakami Y. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. 2012;88:1-17. View Source
